Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate

Catalog No.
S15961143
CAS No.
98072-05-0
M.F
C34H55O14P
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) ...

CAS Number

98072-05-0

Product Name

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate

IUPAC Name

bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate

Molecular Formula

C34H55O14P

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C34H55O14P/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34/h1-10H,11-32H2,(H,35,36)

InChI Key

CXZCZDXBXGKRQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate is a complex organic compound characterized by its unique structure and functional properties. It consists of two 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl groups linked to a hydrogen phosphate moiety. The chemical formula for this compound is C34H55O14P\text{C}_{34}\text{H}_{55}\text{O}_{14}\text{P}, and it has a molecular weight of approximately 651.76 g/mol . This compound is notable for its potential applications in various fields, including biochemistry and materials science.

The chemical behavior of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate can be understood through its reactivity with various reagents. This compound can undergo hydrolysis in aqueous environments, leading to the formation of 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid. Additionally, it may participate in esterification reactions with alcohols or amines to form esters or amides. These reactions are significant for modifying the compound's properties for specific applications.

Research indicates that bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exhibits biological activity that could be relevant for pharmaceutical applications. Its structure suggests potential interactions with biological membranes due to its amphiphilic nature. Preliminary studies suggest that it may have antimicrobial properties and could serve as a drug delivery vehicle due to its ability to encapsulate hydrophobic drugs . Further investigation into its cytotoxicity and biocompatibility is necessary to fully understand its potential in medicinal chemistry.

The synthesis of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pentaoxahexadecane Backbone: This can be achieved through the polycondensation of ethylene glycol with phenyl-containing diols.
  • Phosphorylation: The resulting pentaoxahexadecane can then be phosphorylated using phosphorus oxychloride or phosphoric acid to introduce the hydrogen phosphate group.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate has several promising applications:

  • Drug Delivery Systems: Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.
  • Biomaterials: It can be utilized in creating biocompatible materials for medical implants or devices.
  • Surfactants: The compound may serve as a surfactant in various industrial applications due to its surface-active properties.

Interaction studies involving bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate focus on its compatibility with biological membranes and other biomolecules. These studies often utilize techniques such as:

  • Fluorescence Spectroscopy: To assess the binding affinity of the compound to lipid bilayers.
  • Nuclear Magnetic Resonance Spectroscopy: To study conformational changes upon interaction with proteins or nucleic acids.

Such studies are crucial for understanding how this compound can be effectively used in drug delivery and other biomedical applications.

Several compounds share structural similarities with bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate. Here are some notable examples:

Compound NameStructureUnique Features
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-olC18H36O7Lacks the phosphate group; used as a surfactant.
1-Phenyl-2-hydroxyethyl hydrogen phosphateC10H13O4PContains a hydroxyethyl group; used in organic synthesis.
Bis(2-(2-methoxyethoxy)ethyl) hydrogen phosphateC12H27O6PContains methoxy groups; known for its solubility in organic solvents.

Uniqueness: The unique aspect of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate lies in its dual functional groups (the pentaoxa chain and the phosphate), which provide both hydrophilic and hydrophobic characteristics suitable for drug delivery systems and biomaterials.

XLogP3

0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

718.33294342 g/mol

Monoisotopic Mass

718.33294342 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-15-2024

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